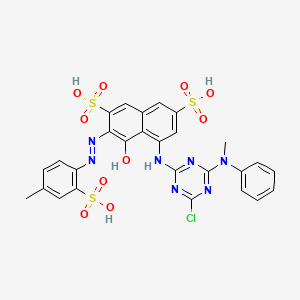
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid
描述
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, a triazine ring, and azo linkages, making it a versatile molecule in chemical synthesis and industrial applications.
属性
CAS 编号 |
73287-61-3 |
|---|---|
分子式 |
C27H22ClN7O10S3 |
分子量 |
736.2 g/mol |
IUPAC 名称 |
5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H22ClN7O10S3/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32) |
InChI 键 |
RUYHWXYGLUTLJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
其他CAS编号 |
73287-61-3 |
同义词 |
2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)- 2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, trisodium salt 5-((4-chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid ADS J2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically starts with the diazotization of 4-methyl-2-sulfophenylamine, followed by azo coupling with 2,7-naphthalenedisulfonic acid. The resulting intermediate is then reacted with 4-chloro-6-(methylphenylamino)-1,3,5-triazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Advanced techniques like crystallization and filtration are employed to purify the final product.
化学反应分析
Types of Reactions
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce corresponding amines.
科学研究应用
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonic acid groups play crucial roles in its reactivity and binding properties. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The triazine ring enhances its stability and reactivity, making it a valuable compound in chemical and biological applications.
相似化合物的比较
Similar Compounds
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
Compared to similar compounds, 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups and structural features. The presence of the triazine ring and azo linkage imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


